molecular formula C9H10O3 B2443766 3-(3-Hydroxyphenyl)oxetan-3-ol CAS No. 1379811-99-0

3-(3-Hydroxyphenyl)oxetan-3-ol

Cat. No. B2443766
CAS RN: 1379811-99-0
M. Wt: 166.176
InChI Key: FRSAKNMAOMQTQZ-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)oxetan-3-ol is a chemical compound that is used in various scientific and industrial applications . It is a reagent used in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists and cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .


Synthesis Analysis

The synthesis of this compound involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether . This structure is crucial for its reactivity and its use in various chemical reactions .


Chemical Reactions Analysis

This compound undergoes various chemical reactions due to the presence of the oxetane ring. For instance, it can undergo ring-opening reactions under the action of various nucleophiles . It can also participate in reactions with carboxylic acids, providing a convenient synthetic approach to 1,2-diol monoesters .

Scientific Research Applications

Bioisosteres in Medicinal Chemistry

3-(3-Hydroxyphenyl)oxetan-3-ol and its derivatives, such as oxetan-3-ol, are being explored as potential bioisosteres for the carboxylic acid functional group. This investigation includes the synthesis and evaluation of these compounds for their physicochemical properties and biological activities. For instance, derivatives of the cyclooxygenase inhibitor ibuprofen, incorporating oxetan-3-ol, were synthesized and assessed for eicosanoid biosynthesis inhibition, suggesting their potential in drug discovery (Lassalas et al., 2017).

Synthesis Methods

Efficient synthesis methods for oxetan-3-ol, a key precursor to this compound, are vital for its application in medicinal and synthetic chemistry. A concise method for synthesizing oxetan-3-ol from epoxy chloropropane has been reported, highlighting its significance in preparing compounds like 3-oxetanone, which are often used in synthetic and medicinal chemistry due to their bioactivity (Tianxiang et al., 2016).

Novel Bioisosteres and Chemical Space

The exploration of novel bioisosteres, like 3-Sulfanyl-oxetanes derived from oxetan-3-ols, has been a focus area. These compounds present as promising replacements for thioesters or benzyl sulfides in drug discovery, contributing to the development of new motifs in chemical space (Croft et al., 2017).

Organic Photovoltaic Cells

In the field of organic photovoltaics (OPVs), a new cross-linkable poly(3-hexylthiophene) copolymer incorporating an oxetane-functionalized thiophene comonomer was synthesized. This copolymer was used in OPVs, highlighting the application of oxetane derivatives in renewable energy technologies (Brotas et al., 2012).

Safety and Hazards

The safety data sheet for Oxetan-3-ol, a related compound, indicates that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

3-(3-hydroxyphenyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSAKNMAOMQTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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